2-(4-ethylphenyl)ethanol
Description
Contextualization within Aromatic Alcohol Chemistry
Aromatic alcohols are a class of organic compounds where a hydroxyl group (-OH) is attached to a carbon atom, which is, in turn, bonded to an aromatic ring. wikipedia.orglibretexts.org This structural feature distinguishes them from phenols, where the hydroxyl group is directly bonded to an aromatic carbon. wikipedia.orglibretexts.org 2-(4-ethylphenyl)ethanol is a primary alcohol and a derivative of 2-phenylethanol (B73330), a well-known aromatic alcohol. wikipedia.orguni.lu
The properties and reactivity of aromatic alcohols are influenced by both the hydroxyl group and the nature of the aromatic ring and its substituents. ncert.nic.in The ethyl group at the para position of the benzene (B151609) ring in this compound influences its physical and chemical properties, such as its boiling point, solubility, and potential biological activity, when compared to its parent compound, 2-phenylethanol, or other substituted analogs like 2-(p-tolyl)ethanol (with a methyl group) or tyrosol (with a hydroxyl group). nih.govthegoodscentscompany.com
Overview of Scientific Relevance and Research Trajectories
While dedicated research on this compound is not extensive, its scientific relevance can be inferred from studies of structurally similar compounds. A significant research trajectory for related aromatic alcohols is in the flavor and fragrance industry. nih.govresearchgate.net For instance, 2-(p-tolyl)ethanol is noted for its balsamic, rosy, and green odor profile and is used in fragrance concentrates. thegoodscentscompany.com Similarly, 2-(4-methoxyphenyl)ethanol is also utilized in this sector. nist.govthegoodscentscompany.com This suggests a potential application and research avenue for this compound as a fragrance ingredient.
Another area of scientific interest is the synthesis of such molecules. The primary precursor for the synthesis of this compound is 4-ethylacetophenone. chemicalbook.comsigmaaldrich.com Research into the efficient conversion of this ketone to the corresponding alcohol is a key trajectory. Furthermore, 4-ethylacetophenone itself has been identified as an attractive component in extracts used to elicit behavioral responses from certain insects, indicating a potential ecological relevance for its derivatives. chemicalbook.comsigmaaldrich.com
Current Gaps and Future Research Avenues in the Field
A significant gap in the current scientific literature is the limited body of research focusing specifically on the properties and applications of this compound. While data on its basic chemical properties are available, comprehensive studies on its organoleptic properties, potential biological activities, and applications are lacking.
Future research could systematically explore the following avenues:
Synthesis Optimization: Developing more efficient and sustainable methods for the synthesis of this compound from 4-ethylacetophenone, potentially through catalytic hydrogenation or biotransformation.
Fragrance and Flavor Profile: Detailed characterization of its odor and flavor profile to determine its potential use in the food and cosmetic industries.
Biological Activity Screening: Investigating potential biological activities, drawing parallels with related compounds like tyrosol, which exhibits antioxidant properties. nih.gov
Material Science Applications: Exploring its use as a building block or intermediate in the synthesis of more complex molecules, such as pharmaceuticals or polymers.
Methodological Frameworks Employed in this compound Studies
The study of this compound and related compounds employs a range of standard chemical research methodologies.
Synthesis: The most common laboratory synthesis route involves the reduction of the corresponding ketone, 4-ethylacetophenone. This can be achieved through various methods:
Catalytic Hydrogenation: This method involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium, ruthenium, or rhodium supported on materials like alumina (B75360) or carbon. epa.govrsc.org Solvent systems can be varied to optimize selectivity and reaction rates. epa.govrsc.org
Chemical Reduction: Using chemical reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Biocatalysis: Employing enzymes or whole-cell microorganisms to perform the stereoselective reduction of the ketone, which can be advantageous for producing specific enantiomers of the alcohol.
Characterization and Analysis: Standard analytical techniques are used to confirm the structure and purity of the synthesized compound:
Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to elucidate the molecular structure. nist.govnist.gov
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the compound and to monitor the progress of reactions. nist.govnist.gov
The physical properties of this compound are presented in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | nist.govuni.lu |
| Molecular Weight | 150.2176 g/mol | nist.gov |
| CAS Registry Number | 22545-13-7 | nist.gov |
Table 2: Comparison of this compound with Related Aromatic Alcohols
| Compound Name | Structure | Molecular Formula | Known Relevance/Application | Reference |
|---|---|---|---|---|
| 2-Phenylethanol | C₆H₅CH₂CH₂OH | C₈H₁₀O | Fragrance (floral), found in beer | wikipedia.org |
| 2-(p-Tolyl)ethanol | CH₃C₆H₄CH₂CH₂OH | C₉H₁₂O | Fragrance (balsamic, rosy, green) | thegoodscentscompany.com |
| Tyrosol (2-(4-Hydroxyphenyl)ethanol) | HOC₆H₄CH₂CH₂OH | C₈H₁₀O₂ | Antioxidant, cardiovascular drug, plant metabolite | nih.gov |
| 2-(4-Methoxyphenyl)ethanol | CH₃OC₆H₄CH₂CH₂OH | C₉H₁₂O₂ | Fragrance and flavor agent | nist.govthegoodscentscompany.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUYBEOUXPOHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202622 | |
| Record name | 1-(3-Ethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22545-13-7, 54264-96-9 | |
| Record name | 4-Ethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22545-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Ethylphenyl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054264969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Ethylphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-ethylphenyl)ethan-1-ol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies and Chemical Transformations
Green Chemistry Principles in 2-(4-ethylphenyl)ethanol Synthesis
Solvent-Free Reactions
While specific research on solvent-free synthesis of this compound is not extensively documented in publicly available literature, the principles of solvent-free chemistry are being widely applied to similar chemical transformations. These reactions, conducted in the absence of traditional organic solvents, offer significant environmental benefits by reducing volatile organic compound (VOC) emissions and simplifying product purification. For analogous reactions, such as the reduction of substituted phenones or the alkylation of benzene (B151609) derivatives, solid-state reactions or the use of one of the reactants as the solvent are being explored. The application of these techniques to the synthesis of this compound presents a promising avenue for future research.
Utilization of Sustainable Feedstocks
A significant shift towards sustainability in chemical synthesis involves the use of renewable and non-petroleum-based starting materials. For the production of this compound, this has led to investigations into biocatalytic routes starting from sustainable feedstocks. One such approach involves the microbial fermentation of sugars to produce L-phenylalanine, which can then be enzymatically converted to various phenylethanol derivatives.
Recent research has demonstrated the potential of engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, to produce 2-phenylethanol (B73330) from glucose. nih.govnih.gov These engineered pathways can be adapted for the synthesis of substituted phenylethanols like this compound by utilizing appropriately substituted precursors derived from biological sources. For instance, a "styrene-derived" pathway has been engineered in E. coli which shows a nearly 10-fold greater thermodynamic driving force than the traditional Ehrlich pathway for 2-phenylethanol production. nih.gov This approach, starting from renewable resources, offers a greener alternative to conventional chemical synthesis.
Atom Economy and E-Factor Considerations
The principles of atom economy and the E-factor (Environmental Factor) are crucial metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.edu The E-factor, introduced by Roger Sheldon, quantifies the amount of waste generated per unit of product. chembam.com
The ideal synthesis has a high atom economy (approaching 100%) and a low E-factor (approaching 0). Different synthetic routes to this compound can be compared using these metrics. For example, a traditional multi-step synthesis involving Grignard reagents or Friedel-Crafts alkylation often has a poor atom economy and a high E-factor due to the use of stoichiometric reagents and the generation of significant salt waste. google.commdpi.com
In contrast, modern catalytic methods, such as the direct hydrogenation of 4-ethylstyrene (B166490) oxide, can offer significantly improved atom economy.
Table 1: Comparison of Atom Economy and E-Factor for Hypothetical Syntheses of this compound
| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy (Theoretical) | E-Factor (Theoretical, assuming 100% yield) |
| Grignard Route | 4-Ethylphenylmagnesium bromide + Ethylene (B1197577) oxide, followed by acidic workup | This compound | MgBrOH | ~55% | ~0.82 |
| Friedel-Crafts Acylation & Reduction | Ethylbenzene (B125841) + Acetyl chloride (AlCl₃ catalyst), followed by reduction (e.g., NaBH₄) | This compound | AlCl₃ hydrate, HCl, NaCl, B(OH)₃ | <50% | >1 |
| Catalytic Hydrogenation of 4-Ethylstyrene Oxide | 4-Ethylstyrene oxide + H₂ (catalyst) | This compound | None | 100% | 0 |
Note: The values in this table are illustrative and depend on the specific reagents and conditions used.
As the table demonstrates, catalytic routes that involve addition reactions, such as hydrogenation, are inherently more atom-economical and generate less waste.
Mechanism-Oriented Studies of this compound Formation Reactions
Understanding the reaction mechanisms involved in the synthesis of this compound is fundamental to optimizing reaction conditions and developing more efficient catalysts. Key reactions in its synthesis include the hydroformylation of 4-ethylstyrene and the subsequent reduction of the resulting aldehyde, or the direct reduction of a suitable precursor like 4-ethylstyrene oxide.
A plausible synthetic route to this compound involves the hydroformylation of 4-ethylstyrene to produce 2-(4-ethylphenyl)acetaldehyde, followed by hydrogenation. The mechanism of the hydroformylation of styrene (B11656), a closely related substrate, has been extensively studied. researchgate.netepa.gov The reaction is typically catalyzed by rhodium complexes with phosphine (B1218219) ligands. The mechanism involves the coordination of the alkene to the rhodium hydride complex, followed by migratory insertion to form a rhodium-alkyl intermediate. Subsequent coordination of carbon monoxide and reductive elimination yields the aldehyde and regenerates the catalyst. The regioselectivity of this reaction (i.e., the formation of the linear vs. branched aldehyde) can be controlled by the choice of ligands and reaction conditions. nih.gov
Another important mechanistic consideration is the catalytic hydrogenation of precursors like 4-ethylstyrene oxide. A patented process describes the catalytic transfer hydrogenation of styrene oxide to 2-phenylethanol using a palladium catalyst. google.com This process avoids the use of high-pressure hydrogen gas. The mechanism likely involves the transfer of hydrogen from a donor molecule to the catalyst surface, followed by the stepwise reduction of the epoxide ring.
Biocatalytic Production and Biotransformation Pathways
Enzymatic Synthesis of 2-(4-ethylphenyl)ethanol
The enzymatic production of this compound primarily involves the asymmetric reduction of its corresponding prochiral ketone, 4'-ethylacetophenone (B57664). This transformation is catalyzed by oxidoreductases, which transfer a hydride from a cofactor, typically NADH or NADPH, to the carbonyl group of the substrate.
Alcohol dehydrogenases (ADHs) are a well-studied class of enzymes capable of catalyzing the reversible oxidation of alcohols to aldehydes or ketones. In the context of this compound synthesis, ADHs are utilized for the reduction of 4'-ethylacetophenone.
One notable example is the use of (S)-1-phenylethanol dehydrogenase from the denitrifying bacterium Aromatoleum aromaticum EbN1. researchgate.netresearchgate.net This enzyme, belonging to the short-chain dehydrogenase/reductase (SDR) family, has demonstrated the ability to reduce a variety of acetophenones, including 4'-ethylacetophenone, to the corresponding (S)-alcohols with high enantioselectivity. researchgate.net The reaction progress for the reduction of 4-ethylacetophenone shows a direct conversion to 1-(4-ethylphenyl)ethanol (B2532589). researchgate.net
The stereospecificity of ADHs is a crucial aspect of their application, allowing for the production of enantiomerically pure alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. nih.gov The enzymatic reduction of ketones like 4'-ethylacetophenone often yields a single enantiomer of the alcohol product.
Ketoreductases (KREDs), a subclass of oxidoreductases, are highly efficient biocatalysts for the asymmetric reduction of ketones. Several reductases have been identified and characterized for their ability to synthesize chiral alcohols, including this compound.
For instance, a study exploring the substrate scope of a carbonyl reductase from Chryseobacterium sp. CA402 demonstrated the successful reduction of 4'-ethylacetophenone. While specific yield and enantiomeric excess for this particular substrate were part of a broader screening, the study highlights the potential of such enzymes. The general methodology involves using the reductase in the presence of a cofactor regeneration system, such as glucose and glucose dehydrogenase, to ensure a continuous supply of the reduced cofactor (NADPH or NADH).
The following table summarizes the reductase-catalyzed synthesis of this compound from 4'-ethylacetophenone by a selected biocatalyst.
| Biocatalyst | Substrate | Product | Co-substrate | Yield | Enantiomeric Excess (e.e.) | Reference |
| Weissella paramesenteroides N7 | 4'-Ethylacetophenone | (R)-1-(4-ethylphenyl)ethanol | Glucose | 92% | >99% | researchgate.net |
Table 1: Reductase catalyzed synthesis of this compound.
Directed evolution and rational protein design have emerged as powerful tools to improve the properties of natural enzymes for industrial applications. nih.gov While specific examples of engineering an enzyme solely for this compound production are not extensively documented in the provided search results, the principles of biocatalyst engineering are widely applicable.
Engineering efforts typically focus on:
Improving catalytic activity: Increasing the turnover rate (kcat) of the enzyme to achieve higher product yields in a shorter time.
Enhancing stereoselectivity: Modifying the active site to favor the production of a specific enantiomer, leading to higher enantiomeric excess.
Broadening substrate scope: Altering the enzyme to accept a wider range of substrates, which can be beneficial for the synthesis of various substituted aromatic alcohols.
Increasing stability: Improving the enzyme's tolerance to process conditions such as temperature, pH, and the presence of organic solvents or high substrate/product concentrations.
For example, the engineering of imine reductases (IREDs) for the synthesis of chiral amines has demonstrated the potential to dramatically increase catalytic efficiency and stereoselectivity through targeted mutations. researchgate.netrsc.orgnih.gov Similar strategies could be applied to alcohol dehydrogenases and ketoreductases to optimize the production of this compound.
Microbial Biotransformation of Related Precursors to this compound
Whole microbial cells offer a convenient and cost-effective alternative to isolated enzymes for biotransformations. They contain the necessary enzymes and cofactor regeneration systems, eliminating the need for enzyme purification and external cofactor addition.
Several microbial strains have been shown to effectively reduce 4'-ethylacetophenone to this compound. For example, Weissella paramesenteroides N7 was identified as a highly efficient biocatalyst for the asymmetric reduction of various ketones, including 4'-ethylacetophenone, yielding the corresponding (R)-alcohol with high conversion and excellent enantioselectivity. researchgate.net
The use of whole-cell biocatalysts simplifies the reaction setup and can lead to robust and scalable processes. The choice of microorganism is critical and often requires screening of various strains to identify one with the desired activity and selectivity.
| Microorganism | Substrate | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Weissella paramesenteroides N7 | 4'-Ethylacetophenone | (R)-1-(4-ethylphenyl)ethanol | 92% | >99% | researchgate.net |
Table 2: Microbial biotransformation of 4'-ethylacetophenone to this compound.
Investigation of Biosynthetic Pathways Involving this compound
The natural occurrence and biosynthetic pathways of this compound are not as well-documented as those of other aromatic alcohols like 2-phenylethanol (B73330). However, the degradation pathway of ethylbenzene (B125841) in the denitrifying bacterium Aromatoleum aromaticum EbN1 provides insights into a potential biosynthetic route, albeit in the reverse direction of synthesis. researchgate.net This pathway involves the oxidation of ethylbenzene to (S)-1-phenylethanol, which is then further metabolized. researchgate.net The initial hydroxylation of ethylbenzene to 1-phenylethanol (B42297) is a key step in this catabolic pathway. While this is a degradative pathway, the enzymes involved, such as ethylbenzene dehydrogenase, are part of the broader family of oxidoreductases that could potentially be engineered or used in reverse for the synthesis of related compounds.
Further research into microbial metabolism of ethylbenzene and related aromatic hydrocarbons may uncover novel biosynthetic pathways and enzymes that could be harnessed for the production of this compound and its derivatives.
Process Optimization for Biocatalytic Production
Optimizing the reaction conditions is crucial for maximizing the yield, selectivity, and economic viability of any biocatalytic process. researchgate.net Key parameters that are typically optimized include:
Substrate and Biocatalyst Concentration: Finding the optimal balance between substrate loading and enzyme or cell concentration is essential to achieve high productivity without causing substrate or product inhibition.
Cofactor Regeneration: In reactions requiring expensive cofactors like NAD(P)H, an efficient in-situ regeneration system is vital. The use of a co-substrate such as glucose or isopropanol, coupled with a corresponding dehydrogenase, is a common strategy.
pH and Temperature: Enzymes are active only within a specific range of pH and temperature. These parameters must be controlled to maintain optimal enzyme activity and stability.
Reaction Medium: The choice of buffer, the potential use of organic co-solvents to improve the solubility of hydrophobic substrates like 4'-ethylacetophenone, and the management of by-product formation are important considerations.
For example, in the biotransformation of ketones using Weissella paramesenteroides N7, the reaction conditions were systematically optimized to achieve high conversion and enantioselectivity. researchgate.net This often involves a systematic approach, such as response surface methodology, to identify the optimal set of conditions.
Sophisticated Analytical and Spectroscopic Characterization
Advanced Chromatographic Methodologies for Separation and Purity Assessment
Chromatographic techniques are fundamental in separating 2-(4-ethylphenyl)ethanol from reaction mixtures or impurities and quantifying its purity. High-Resolution Gas Chromatography (HRGC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for its analysis.
High-Resolution Gas Chromatography (HRGC) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power allows for the separation of closely related impurities, making it an excellent tool for purity assessment. The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a long, narrow capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column's inner surface. For this compound, a non-polar or medium-polarity column is typically effective.
Table 1: Illustrative HRGC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | Fused silica (B1680970) capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temperature | 300 °C (FID) |
| Injection Mode | Split (e.g., 50:1 ratio) for purity analysis |
Using such a method, the purity of this compound can be determined to be greater than 99.5%, a common requirement for analytical standards. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most common approach. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). mdpi.comsigmaaldrich.com The separation is driven by the compound's hydrophobic interactions with the stationary phase. Specialized detectors, like Diode Array Detectors (DAD) or fluorescence detectors, enhance selectivity and sensitivity. A DAD can provide spectral information across a range of wavelengths, confirming the peak's identity, while a fluorescence detector offers high sensitivity for aromatic compounds that fluoresce.
Table 2: Representative HPLC Conditions for this compound
| Parameter | Value/Description |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Diode Array Detector (DAD) at 215 nm or Fluorescence Detector (Excitation: 225 nm, Emission: 285 nm) |
| Injection Volume | 10 µL |
This method is particularly useful for quantifying this compound in complex matrices such as cosmetic formulations or environmental samples. sigmaaldrich.comscientificlabs.co.uk
Supercritical Fluid Chromatography (SFC) merges the advantages of both gas and liquid chromatography. wikipedia.org It typically uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic and environmentally friendly. twistingmemoirs.comshimadzu.com Because supercritical CO₂ is non-polar, organic modifiers like methanol or ethanol (B145695) are often added to elute more polar compounds such as this compound. wikipedia.orgnacalai.com SFC is known for its fast analysis times and efficiency. twistingmemoirs.com Furthermore, it is a powerful technique for the separation of chiral compounds, should a stereocenter be present in a related molecule. wikipedia.org
Table 3: Potential SFC Method for this compound Analysis
| Parameter | Value/Description |
| Column | Packed column suitable for SFC (e.g., 2-Ethylpyridine, Silica) |
| Mobile Phase | Supercritical CO₂ with a Methanol or Ethanol modifier (e.g., 5-20% gradient) |
| Flow Rate | 2-4 mL/min |
| Back Pressure | 10-15 MPa |
| Column Temperature | 40 °C |
| Detector | UV-Vis Detector or Mass Spectrometer (MS) |
SFC provides an orthogonal separation mechanism to reversed-phase HPLC, offering a different selectivity profile that can be advantageous for purity testing.
Structural Elucidation via Advanced Spectroscopic Techniques
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. High-field NMR provides detailed information about the carbon-hydrogen framework, while high-resolution mass spectrometry confirms the elemental composition and offers clues to the structure through fragmentation analysis.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
¹H NMR: The proton NMR spectrum of this compound shows distinct signals for each type of proton. The aromatic protons appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The ethyl group protons present as a quartet and a triplet, while the two methylene (B1212753) groups of the ethanol side chain appear as two distinct triplets due to their different chemical environments.
¹³C NMR: The carbon NMR spectrum confirms the presence of all 10 carbon atoms in unique chemical environments (or with overlapping signals for the aromatic CHs). The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, or oxygen-bearing).
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂-OH | 3.86 | t | 6.6 | 63.8 |
| Ar-CH₂- | 2.85 | t | 6.6 | 38.5 |
| Ar-CH₂-CH₃ | 2.64 | q | 7.6 | 28.5 |
| Ar-CH₂-CH₃ | 1.23 | t | 7.6 | 15.6 |
| Aromatic CH (ortho to ethyl) | 7.15 | d | 8.0 | 128.8 |
| Aromatic CH (ortho to ethanol) | 7.12 | d | 8.0 | 128.1 |
| Aromatic C (quaternary, C-Et) | - | - | - | 142.2 |
| Aromatic C (quaternary, C-CH₂CH₂OH) | - | - | - | 135.2 |
| -OH | ~1.5 (variable) | br s | - | - |
Predicted data based on similar structures. Actual values may vary.
2D NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide definitive proof of the structure by showing correlations between nuclei. youtube.com
COSY: A ¹H-¹H COSY spectrum would show correlations between the coupled protons: the hydroxyl proton and the adjacent methylene protons (-CH₂-OH), the two methylene groups of the ethanol chain, the protons of the ethyl group (quartet and triplet), and adjacent aromatic protons (though less obvious in a simple AA'BB' system).
HSQC: An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments made in the 1D spectra, for instance, linking the proton signal at ~3.86 ppm to the carbon signal at ~63.8 ppm. youtube.com
HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₄O), the exact mass is 150.1045 g/mol . uni.lu
Electron Ionization Mass Spectrometry (EI-MS) causes the molecule to fragment in a predictable manner, providing a structural fingerprint. Key fragmentation pathways for phenethyl alcohols include: libretexts.orglibretexts.org
Benzylic Cleavage: The most characteristic fragmentation is the cleavage of the Cα-Cβ bond (the bond between the two carbons of the ethanol side chain). This is favorable as it results in a stable benzylic or tropylium (B1234903) cation. For this compound, this cleavage leads to the formation of the 4-ethylbenzyl cation, which is often the base peak in the spectrum.
Loss of Water: Alcohols can undergo dehydration, losing a molecule of water (18 amu) from the molecular ion. libretexts.org
Table 5: Expected HRMS Fragments for this compound
| m/z (Nominal) | Proposed Fragment Ion | Formula | Description |
| 150 | [C₁₀H₁₄O]⁺ | C₁₀H₁₄O | Molecular Ion (M⁺) |
| 135 | [C₉H₁₁]⁺ | C₉H₁₁ | [M - CH₃]⁺ |
| 121 | [C₈H₉O]⁺ | C₈H₉O | [M - C₂H₅]⁺ |
| 119 | [C₉H₁₁]⁺ | C₉H₁₁ | [M - CH₂OH]⁺ (Benzylic Cleavage) |
| 105 | [C₈H₉]⁺ | C₈H₉ | [C₉H₁₁ - CH₄]⁺ |
| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, from rearrangement of benzyl (B1604629) fragment |
These sophisticated analytical and spectroscopic methods, when used in concert, provide a comprehensive and unambiguous characterization of this compound, ensuring its identity, purity, and structural integrity for any subsequent application.
Quantitative Analysis of this compound in Complex Matrices
The determination of this compound concentrations in complex samples, such as environmental matrices or food and beverage products, requires highly selective and sensitive analytical methods. Chromatographic techniques, particularly when coupled with mass spectrometry, are the methods of choice for this purpose.
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a powerful technique for the quantification of volatile and semi-volatile organic compounds like this compound. For instance, a validated GC-FID method has been successfully used for the determination of ethanol in various food and beverage matrices, demonstrating the robustness of this approach for alcohol quantification. nih.gov A similar methodology could be adapted for this compound, likely involving a non-polar or medium-polarity capillary column for optimal separation. The use of a stable isotope-labeled internal standard, such as a deuterated analog of this compound, would significantly improve the accuracy and precision of the quantification, as demonstrated in the analysis of similar compounds like 4-ethylphenol (B45693) in wine.
High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of this compound. Reversed-phase HPLC with a C18 column is commonly employed for the separation of aromatic compounds. Detection can be achieved using a UV detector, as the phenyl group in this compound will absorb UV light. For enhanced sensitivity and selectivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. This technique provides both retention time and mass-to-charge ratio information, allowing for unambiguous identification and quantification at very low levels. Methods developed for the quantitative analysis of other phenylethanol derivatives in plasma using HPLC-fluorescence detection after photochemical activation could also be adapted. epa.gov
| Analytical Technique | Principle | Typical Column | Detector | Key Advantages |
| GC-FID | Separation based on volatility and interaction with a stationary phase, detection by flame ionization. | Non-polar or mid-polarity capillary (e.g., DB-5, HP-5MS) | Flame Ionization Detector (FID) | Robust, good for quantification of a wide range of organics. |
| GC-MS | Separation by GC, with mass-selective detection for identification and quantification. | Non-polar or mid-polarity capillary (e.g., DB-5, HP-5MS) | Mass Spectrometer (MS) | High selectivity and sensitivity, structural information. |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Reversed-phase C18 | UV-Vis Detector | Widely available, good for compounds with chromophores. |
| HPLC-MS/MS | High-resolution separation by HPLC with highly selective and sensitive mass detection. | Reversed-phase C18 | Tandem Mass Spectrometer (MS/MS) | Excellent for trace analysis in complex matrices, high specificity. |
Development of Novel Analytical Methods for Trace Detection
The detection of trace amounts of this compound is crucial in areas such as environmental monitoring and food safety. The development of novel analytical methods aims to enhance sensitivity, reduce sample preparation time, and enable on-site analysis.
One promising approach is the use of advanced sample preparation techniques to pre-concentrate the analyte from the matrix. Bar adsorptive microextraction (BAµE) is a miniaturized and environmentally friendly technique that has been successfully applied to the trace analysis of hydroxy aromatic compounds in urine. rsc.org This method utilizes a sorbent-coated bar to extract and concentrate analytes, which are then desorbed and analyzed by HPLC. The development of a BAµE method with a suitable sorbent phase could significantly lower the detection limits for this compound in aqueous samples.
For very low-level detection, derivatization strategies can be employed to enhance the detectability of the analyte. For instance, alcohols can be derivatized to form fluorescent or UV-active compounds, which can then be analyzed with high sensitivity using HPLC with fluorescence or UV detection. A novel HPLC method for ethanol determination in non-alcoholic beverages involves pre-column derivatization with 9-fluorenylmethyl chloroformate (Fmoc-Cl), which could potentially be applied to this compound.
Furthermore, the development of chemical sensors offers the potential for rapid and portable detection. While specific sensors for this compound have not been reported, research into sensors for other alcohols and aromatic compounds provides a foundation for future development. For example, quartz crystal microbalance (QCM) sensors with metal-organic framework (MOF) coatings have shown promise for the size-selective detection of alcohol homologs. mdpi.com By designing a MOF with appropriate pore size and chemical functionality, a selective sensor for this compound could be conceptualized.
| Method | Principle | Potential Application | Advantages |
| Bar Adsorptive Microextraction (BAµE) | Analyte extraction and pre-concentration onto a coated stir bar. | Trace analysis in environmental water samples. | Reduced solvent consumption, high enrichment factor. |
| Derivatization with HPLC-Fluorescence/UV | Chemical modification to introduce a fluorescent or highly UV-active tag. | Quantification in biological fluids or food matrices. | Significantly improved sensitivity and selectivity. |
| Metal-Organic Framework (MOF) based Sensors | Selective adsorption of the analyte onto a MOF-coated sensor surface, causing a detectable signal change. | Real-time monitoring in air or process streams. | High sensitivity, potential for portability and real-time analysis. |
Computational Chemistry and Theoretical Modeling of 2 4 Ethylphenyl Ethanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For 2-(4-ethylphenyl)ethanol, these methods can map out electron distribution, orbital energies, and molecular electrostatic potential, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) Studies
While specific Density Functional Theory (DFT) studies on this compound are sparse, research on related compounds like 1-phenyl ethanol (B145695) derivatives provides a strong comparative basis. DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing molecular geometries and predicting electronic properties. For instance, in studies of similar molecules, DFT has been used to confirm geometries and analyze frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical stability and reactivity. researchgate.net The ethyl group at the para position in this compound is an electron-donating group, which would be expected to influence the electron density of the phenyl ring and, consequently, its reactivity.
DFT calculations on substituted phenols have demonstrated the accuracy of methods like CBS-QB3 in determining properties such as pKa values, which are directly related to the electronic structure. researchgate.net Such approaches could be applied to this compound to predict its acidity and other reactivity parameters. The calculated HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. For a series of 1,2,4-triazole (B32235) benzimidazoles, DFT studies showed that compounds with lower energy gaps exhibited higher chemical reactivity. researchgate.net A similar trend would be anticipated for this compound and its derivatives.
Table 1: Illustrative DFT-Calculated Properties for a Generic Phenylethanol Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 1.8 D | Measure of the overall polarity of the molecule. |
Note: These values are hypothetical and for illustrative purposes, based on typical ranges observed for similar aromatic alcohols.
Ab Initio Calculations
The application of ab initio methods to substituted phenols has also been successful in accurately predicting their physicochemical properties. researchgate.net For this compound, ab initio calculations could be employed to investigate the effects of the para-ethyl substituent on the electronic structure and the potential energy surface. These calculations can provide precise information on bond lengths, bond angles, and torsional angles, which are essential for a complete understanding of the molecule's geometry. Furthermore, ab initio methods can be used to study reaction mechanisms and pathways, providing insights into the energetics and kinetics of chemical reactions. numberanalytics.com
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the ethyl and ethanol side chains in this compound gives rise to multiple possible conformations. Understanding this conformational landscape is crucial as it can influence the molecule's physical and chemical properties.
Molecular dynamics (MD) simulations, while not specifically reported for this compound, are a powerful tool for exploring the dynamic behavior of molecules in different environments. nih.gov MD simulations of phenolic resins have been used to model their structural properties, demonstrating the utility of this approach for complex aromatic systems. nih.gov For this compound, MD simulations could provide insights into its behavior in solution, including solvent interactions and the time evolution of its conformational state. Such simulations would be valuable for understanding its macroscopic properties, such as viscosity and diffusion coefficients, which are not directly accessible from static quantum chemical calculations.
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
For this compound, DFT calculations could be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from DFT can be correlated with experimental IR spectra to assign specific absorption bands to particular molecular vibrations. Similarly, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. While experimental NMR data for the related compound 1-(4-ethylphenyl)ethanol (B2532589) is available, computational predictions would provide a deeper understanding of the electronic environment of each nucleus. chemicalbook.com
High-resolution spectroscopic studies combined with ab initio calculations have been successfully used to identify the conformational structures of 2-phenylethanol (B73330) and its hydrated complexes. nih.gov A similar combined experimental and theoretical approach would be highly beneficial for characterizing the conformers of this compound.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3650 |
| C-H (aromatic) | Stretching | ~3050 |
| C-H (aliphatic) | Stretching | ~2950 |
| C=C (aromatic) | Stretching | ~1610 |
| C-O | Stretching | ~1050 |
Note: These are approximate values based on typical ranges for these functional groups and are intended for illustrative purposes.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.
While specific reaction mechanisms involving this compound have not been computationally studied, research on related systems provides a template for how such investigations could be conducted. For example, DFT calculations have been used to study the mechanism of pyrrolidinedione synthesis, identifying the energy barriers for each step of the reaction. rsc.org Similarly, computational studies have been employed to understand the reaction of phenyl radicals with various molecules, providing detailed insights into the reaction pathways and product branching ratios. biomedres.us
For this compound, computational methods could be used to investigate various reactions, such as its oxidation, dehydration, or esterification. By calculating the energies of intermediates and transition states, it would be possible to determine the most likely reaction pathways and to understand the factors that control the reaction's selectivity. For instance, the role of the para-ethyl group in directing the regioselectivity of electrophilic aromatic substitution could be explored through computational modeling.
Structure-Property Relationship Studies (excluding those directly leading to biological effects)
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the chemical structure of a molecule with its physical and chemical properties. These models can be used to predict the properties of new compounds without the need for experimental measurements.
Although no specific QSPR studies on this compound are available, the principles of QSPR are well-established. For a series of compounds, various molecular descriptors (e.g., topological, electronic, and steric parameters) can be calculated and then correlated with a specific property using statistical methods. For example, the rotational barriers of biphenyl (B1667301) derivatives have been calculated and correlated with electronic parameters of the substituents. biomedres.us
For this compound and a series of related phenylethanol derivatives, a QSPR model could be developed to predict properties such as boiling point, viscosity, or refractive index. The model would likely include descriptors that account for the size and electronic nature of the substituent at the para position. Such a model would be a valuable tool for designing new molecules with desired physical properties.
Mechanistic Investigations of Chemical and Biochemical Interactions
Molecular Interactions of 2-(4-ethylphenyl)ethanol with Model Systems (In Vitro)
The interaction of this compound with biological model systems, such as lipid bilayers and proteins, is governed by its amphipathic nature. The molecule consists of a hydrophilic alcohol (-OH) group and a hydrophobic ethyl-substituted phenyl ring.
Interaction with Lipid Membranes: In vitro studies on analogous aromatic alcohols, like 2-phenylethanol (B73330) (2-PEtOH), reveal significant interactions with lipid membranes. nih.govnih.gov Due to their amphipathic character, these molecules partition into the lipid bilayer. The hydrophobic aromatic ring and ethyl group of this compound are expected to insert into the hydrophobic core of the membrane, among the lipid acyl chains. nih.gov This insertion disrupts the ordered packing of the lipids, leading to an increase in membrane fluidity. nih.govnih.gov This fluidizing effect can subsequently alter the physical properties of the membrane and impact the function of integral membrane proteins by modulating transmembrane helix-helix interactions. nih.gov Studies on 2-PEtOH have demonstrated that its interaction with model and cellular membranes leads to a significant change in the lipid acyl-chain order, an effect that is believed to be a primary mechanism of its biological activity. nih.gov The propensity of such molecules to partition into biomembranes has been positively correlated with their bacteriostatic activity. nih.gov
Interaction with Proteins: The binding of small molecules to proteins involves various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. mdpi.com For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact with polar residues in a protein's binding pocket. The ethyl-phenyl group provides a large hydrophobic surface that can engage in favorable interactions with non-polar amino acid residues.
While specific protein binding studies for this compound are not widely documented, its interactions can be inferred from studies on similar compounds. For instance, the binding of various phenolic compounds to Human Serum Albumin (HSA), a major transport protein in the blood, is driven by a combination of hydrophobic and electrostatic interactions. mdpi.com The binding of drugs and other small molecules to plasma proteins is a critical factor in their distribution and bioavailability. mdedge.com Given its structure, this compound would be expected to bind to hydrophobic pockets within proteins like HSA.
| Model System | Interacting Moiety of Compound | Type of Interaction | Predicted Effect |
|---|---|---|---|
| Lipid Bilayer | Ethyl-phenyl group | Hydrophobic Interaction | Insertion into the membrane core nih.gov |
| Lipid Bilayer | Hydroxyl (-OH) group | Hydrogen Bonding | Anchoring at the lipid-water interface |
| Lipid Bilayer | Whole Molecule | Partitioning | Increased membrane fluidity nih.gov |
| Protein Binding Pocket | Ethyl-phenyl group | Hydrophobic/Van der Waals | Binding to non-polar residues |
| Protein Binding Pocket | Hydroxyl (-OH) group | Hydrogen Bonding | Interaction with polar residues |
Role of this compound as a Substrate or Product in Enzymatic Reactions (In Vitro)
Enzymes, particularly oxidoreductases, play a crucial role in the transformation of alcohols. This compound, as a primary alcohol, can participate in enzymatic reactions as either a substrate (being transformed) or a product (being formed).
As a Substrate for Oxidation: Alcohol dehydrogenases (ADHs) are a major class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor. taylorandfrancis.comfrontiersin.org It is well-established that ADHs can act on a wide range of alcohols, including aromatic ones like benzyl (B1604629) alcohol and 2-phenylethanol. taylorandfrancis.comnih.gov Therefore, this compound is a highly probable substrate for various ADHs, which would oxidize it to its corresponding aldehyde, 2-(4-ethylphenyl)acetaldehyde.
Another class of enzymes, aryl-alcohol oxidases (AAOs), found in fungi, specifically catalyze the oxidation of aryl-alcohols to their corresponding aldehydes, using molecular oxygen as the electron acceptor and producing hydrogen peroxide (H₂O₂). nih.govnih.gov These enzymes are active on various benzylic alcohols and would likely recognize this compound as a substrate. nih.gov
As a Product of Reduction or Synthesis: The reverse reaction, the reduction of an aldehyde to an alcohol, is also catalyzed by ADHs. frontiersin.org Thus, this compound can be an enzymatic product of the reduction of 2-(4-ethylphenyl)acetaldehyde. This type of reaction is fundamental in the synthesis of chiral alcohols. nih.govnih.gov
In microorganisms like the yeast Saccharomyces cerevisiae, aromatic alcohols such as 2-phenylethanol are produced naturally from amino acids via the Ehrlich pathway. nih.gov This pathway involves the transamination of an amino acid (L-phenylalanine in the case of 2-phenylethanol) to its corresponding α-keto acid, followed by decarboxylation to an aldehyde, and finally reduction by an alcohol dehydrogenase to the alcohol. nih.gov By analogy, if 4-ethyl-phenylalanine were supplied to such a system, the enzymatic machinery of the Ehrlich pathway could potentially produce this compound.
| Enzyme Class | Reaction Type | Role of Compound | Reactant(s) | Product(s) |
|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Oxidation | Substrate | This compound, NAD⁺ | 2-(4-ethylphenyl)acetaldehyde, NADH, H⁺ |
| Aryl-Alcohol Oxidase (AAO) | Oxidation | Substrate | This compound, O₂ | 2-(4-ethylphenyl)acetaldehyde, H₂O₂ |
| Alcohol Dehydrogenase (ADH) | Reduction | Product | 2-(4-ethylphenyl)acetaldehyde, NADH, H⁺ | This compound, NAD⁺ |
| Ehrlich Pathway Enzymes (multiple) | Biosynthesis | Product | 4-Ethyl-phenylalanine | This compound |
Mechanistic Studies of this compound Oxidation and Reduction Pathways
Oxidation Pathways: The oxidation of primary alcohols like this compound typically proceeds in two stages: first to an aldehyde, and then potentially further to a carboxylic acid. vaia.com
Alcohol to Aldehyde: The initial oxidation converts the primary alcohol to an aldehyde.
Chemical Oxidation: This can be achieved using a variety of chemical oxidizing agents. For example, systems like copper(I)/TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) with air as the oxidant are effective for the selective oxidation of benzylic alcohols to aldehydes. acs.org The mechanism involves the formation of a copper(II)-alkoxide intermediate, which then reacts with TEMPO to yield the aldehyde product. acs.org Heterogeneous catalysts, such as ruthenium on carbon (Ru/C), can also facilitate this oxidation using air, often yielding the aldehyde with high selectivity under specific multiphase conditions. nih.gov
Biochemical Oxidation: As described previously, ADHs and AAOs catalyze this step. The mechanism for ADH involves the transfer of a hydride ion from the alcohol's α-carbon to the NAD(P)⁺ cofactor. frontiersin.org For AAOs, the mechanism involves a reductive half-reaction where the alcohol is oxidized and the enzyme's FAD cofactor is reduced, followed by an oxidative half-reaction where the reduced FAD is reoxidized by molecular oxygen. nih.govfrontiersin.org
Aldehyde to Carboxylic Acid: The intermediate aldehyde, 2-(4-ethylphenyl)acetaldehyde, can be further oxidized to 2-(4-ethylphenyl)acetic acid.
Chemical Oxidation: Strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) will readily oxidize the primary alcohol through the aldehyde stage to the corresponding carboxylic acid. vaia.com
Biochemical Oxidation: Some fungal aryl-alcohol oxidases have been shown to possess a dual activity, not only oxidizing the alcohol to the aldehyde but also further oxidizing the aldehyde to the carboxylic acid. nih.gov The mechanism for aldehyde oxidation is proposed to proceed via the hydrated gem-diol form of the aldehyde. nih.gov
Reduction Pathways: The reduction of a carbonyl group to an alcohol is the reverse of oxidation. The reduction of a precursor like 2-(4-ethylphenyl)acetaldehyde to this compound would be mechanistically the reverse of the ADH-catalyzed oxidation, involving the transfer of a hydride from the NADH cofactor to the aldehyde's carbonyl carbon.
Kinetic Analysis of this compound Chemical Transformations
Kinetic studies on aryl-alcohol oxidases (AAOs) with various aryl-alcohol substrates show that the enzyme's efficiency is highly dependent on the substituents on the aromatic ring. nih.govfrontiersin.org For example, in the oxidation of 4-methoxybenzyl alcohol by AAO from Pleurotus eryngii, the steady-state kinetic parameters were determined, providing a benchmark for how similar substrates behave. nih.gov The rate-limiting step in these enzymatic reactions can be either the reductive half-reaction (substrate oxidation) or the oxidative half-reaction (flavin reoxidation), depending on the specific enzyme and substrate. nih.govfrontiersin.org
Chemical Reaction Kinetics: In chemical oxidations, the reaction rate is influenced by factors such as the concentration of the substrate and oxidant, temperature, solvent, and the nature of the catalyst. For the oxidation of α-phenyl ethyl alcohols by Thallium(III) acetate, the reaction was found to be first-order with respect to both the alcohol and the oxidant. ias.ac.in The reaction rates were sensitive to electronic effects, with a negative ρ value (-2.11) from a Hammett plot analysis, indicating the development of an electron-deficient carbon center in the transition state, consistent with a mechanism involving hydride ion transfer. ias.ac.in
| Enzyme/Catalyst | Substrate | Parameter | Reported Value | Significance |
|---|---|---|---|---|
| Aryl-Alcohol Oxidase (from P. eryngii) | 4-Methoxybenzyl alcohol | kcat (s⁻¹) | 150 ± 4 | Enzyme turnover rate nih.gov |
| Aryl-Alcohol Oxidase (from P. eryngii) | 4-Methoxybenzyl alcohol | Kₘ (µM) | 140 ± 10 | Substrate affinity nih.gov |
| Aryl-Alcohol Oxidase (from P. eryngii) | 4-Methoxybenzyl alcohol | kcat/Kₘ (s⁻¹µM⁻¹) | 1.1 | Catalytic efficiency nih.gov |
| Thallium(III) Acetate | α-Phenyl ethyl alcohol | k₁ (s⁻¹) | 2.09 x 10⁻⁴ | First-order rate constant at 55°C ias.ac.in |
Note: The values in this table are for analogous compounds and serve to illustrate the type of data obtained from kinetic analyses. They are not the direct values for this compound.
Environmental Fate and Transformation Research
Biodegradation Pathways of 2-(4-ethylphenyl)ethanol
Biodegradation is a key process that determines the persistence of organic compounds in the environment. For this compound, which consists of an ethyl-substituted benzene (B151609) ring attached to an ethanol (B145695) group, biodegradation is expected to involve the transformation of both the aromatic ring and the aliphatic side chain.
While specific studies on the microbial degradation of this compound are limited, the degradation pathways can be inferred from research on analogous compounds such as alkylphenol ethoxylates and other phenylalkanes. Microorganisms, particularly bacteria from the genus Pseudomonas and various fungi, are known to be effective in degrading phenolic compounds and their derivatives. researchgate.netresearchgate.netnih.gov
The initial steps in the biodegradation of this compound by aerobic microorganisms are likely to involve the oxidation of the ethanol side chain. This can proceed through the action of alcohol dehydrogenases and aldehyde dehydrogenases to form the corresponding carboxylic acid, 4-ethylphenylacetic acid. Another potential initial step is the hydroxylation of the aromatic ring, a common mechanism in the microbial degradation of aromatic hydrocarbons.
The degradation of the ethyl group could also occur, potentially leading to the formation of 4-vinylphenol, which could then be further metabolized. The ultimate aerobic biodegradation of such compounds typically involves the cleavage of the aromatic ring, following pathways established for phenol (B47542) and its derivatives, leading to intermediates that can enter central metabolic cycles like the citric acid cycle. nih.gov
Under anaerobic conditions, the degradation pathways are generally slower and may involve different initial steps, such as carboxylation or reduction of the aromatic ring, before ring cleavage can occur.
Based on the degradation of structurally similar compounds like alkylphenol ethoxylates, a primary degradation product of this compound is expected to be 4-ethylphenol (B45693) . nih.gov Alkylphenol ethoxylates are known to biodegrade through the shortening of the ethoxylate chain, leading to the formation of alkylphenols. oup.comresearchgate.netsfei.org By analogy, the ethanol side chain of this compound could be cleaved, resulting in 4-ethylphenol.
Further degradation of 4-ethylphenol would then proceed along pathways established for alkylphenols. Other potential degradation products could include:
4-ethylphenylacetic acid : Formed through the oxidation of the ethanol group.
Acetophenone : If the ethyl group is oxidized.
Various hydroxylated and carboxylated intermediates resulting from the breakdown of the aromatic ring.
The following table summarizes the likely degradation products of this compound based on analogous compounds.
| Precursor Compound | Likely Degradation Product | Degradation Process |
| This compound | 4-ethylphenol | Cleavage of the ethanol side chain |
| This compound | 4-ethylphenylacetic acid | Oxidation of the ethanol side chain |
Photolytic and Chemical Degradation Studies in Environmental Matrices
Photolytic degradation, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant removal mechanism for organic compounds in surface waters and the atmosphere.
Studies on the photocatalytic oxidation of aromatic alcohols suggest that these compounds can be transformed into their corresponding aldehydes. rsc.orgnih.govrsc.orgdp.tech In the presence of a photocatalyst like titanium dioxide (TiO₂), which can be found in some natural environments, and UV light, this compound could be oxidized to 2-(4-ethylphenyl)acetaldehyde . The efficiency of this reaction can be influenced by the presence of other substances in the water that can act as photosensitizers, such as riboflavin, which is naturally present in some surface waters. nih.gov
The presence of substituent groups on the aromatic ring can influence the rate and selectivity of photocatalytic oxidation. rsc.orgrsc.org The ethyl group at the para position of this compound is likely to influence its reactivity in photolytic processes.
Chemical degradation in the environment can also occur through reactions with naturally occurring oxidants such as hydroxyl radicals (•OH). In the atmosphere, gas-phase reactions with •OH are a primary degradation pathway for many volatile organic compounds. In aquatic systems, •OH radicals can be generated through various photochemical processes and can contribute to the transformation of dissolved organic compounds.
Sorption and Transport Phenomena in Aquatic and Soil Systems
The mobility of this compound in the environment is governed by its tendency to sorb to soil and sediment particles. Sorption is influenced by the chemical's properties, such as its polarity and hydrophobicity, and the characteristics of the environmental matrix, such as organic carbon content and pH. acs.orgnih.govresearchgate.net
As a polar organic compound due to its hydroxyl group, this compound is expected to have some water solubility. However, the presence of the ethylphenyl group gives it a degree of hydrophobicity, which will drive it to partition from water to the organic matter in soil and sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the sorption of organic compounds. youtube.com For polar compounds like alcohols and phenols, the relationship between sorption and hydrophobicity can be complex. osti.gov
The transport of this compound in aquatic systems will be influenced by its partitioning between the water column and suspended sediments. In soil, its mobility and potential to leach into groundwater will depend on its sorption to soil particles. The degradation of this compound to the more persistent and potentially more toxic 4-ethylphenol is a significant consideration for its environmental transport, as 4-ethylphenol has a higher potential to sorb to organic matter. nih.gov
The following table outlines the key factors influencing the sorption and transport of this compound.
| Factor | Influence on Sorption and Transport |
| Soil/Sediment Organic Carbon Content | Higher organic carbon content generally leads to increased sorption and reduced mobility. youtube.comosti.gov |
| Polarity of the Compound | The polar hydroxyl group increases water solubility and can reduce sorption compared to non-polar compounds. |
| Hydrophobicity of the Compound | The ethylphenyl group contributes to hydrophobicity, promoting sorption to organic matter. |
| Soil pH | While this compound is not ionizable, its degradation product, 4-ethylphenol, is weakly acidic. Soil pH can affect the sorption of 4-ethylphenol. acs.orgnih.gov |
Environmental Monitoring and Occurrence Studies
To date, there is a lack of specific environmental monitoring data on the occurrence of this compound in various environmental compartments such as air, water, soil, or biota. This compound is not typically included in routine environmental monitoring programs that focus on more common pollutants.
However, the occurrence of structurally related compounds, such as nonylphenol and octylphenol, which are degradation products of alkylphenol ethoxylate surfactants, is well-documented in the environment. nih.gov These compounds are frequently detected in wastewater treatment plant effluents, surface waters, and sediments. nih.govsfei.org The presence of these related compounds suggests that if this compound is used and released into the environment in significant quantities, it or its degradation products like 4-ethylphenol could also be present. The production of 2-phenylethanol (B73330), a related compound, has been studied in the context of flower scent. nih.gov Additionally, other volatile organic compounds containing phenyl and ethanol moieties are known to be present in various natural products like tea. mdpi.com
Future environmental monitoring studies could consider including this compound and its potential degradation products in their analytical suites, particularly in areas where industrial activities might lead to its release.
Derivatization Strategies and Analog Synthesis
Synthesis of Functionalized 2-(4-ethylphenyl)ethanol Derivatives
The functionalization of this compound can be achieved through reactions targeting either the hydroxyl group or the aromatic ring.
Reactions at the Hydroxyl Group: The primary alcohol moiety is readily susceptible to standard transformations. Esterification, a common derivatization strategy, can be accomplished by reacting this compound with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst. nih.gov This reaction produces esters, such as 2-(4-ethylphenyl)ethyl acetate, which are often valued in the flavor and fragrance industry. cip.com.cnresearchgate.net Similarly, etherification can be performed to yield derivatives like 2-(4-ethylphenyl)ethyl methyl ether.
Reactions at the Aromatic Ring: The ethyl-substituted phenyl ring can undergo electrophilic aromatic substitution reactions. Reactions such as nitration or sulfonation can introduce nitro (-NO₂) or sulfo (-SO₃H) groups onto the ring, typically at positions ortho to the ethyl group due to its activating, ortho-, para-directing nature. google.comgoogle.com Furthermore, analogs containing other functional groups on the ring serve as versatile precursors for derivatization. For instance, a 2-(4-bromophenyl)ethanol (B1265510) analog can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. A 2-(4-vinylphenyl)ethanol (B3138519) analog provides a reactive site for polymerization or oxidation to form the corresponding phenylacetic acid derivative. rsc.org
The table below summarizes common derivatization reactions for this compound.
Table 1: Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Functional Group Targeted | Product Class |
|---|---|---|---|
| Esterification | Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst | Hydroxyl | Ester |
| Etherification | Alkyl Halide + Base (Williamson Synthesis) | Hydroxyl | Ether |
| Nitration | HNO₃ / H₂SO₄ | Aromatic Ring | Nitro-substituted derivative |
Stereoselective Synthesis of Chiral Analogs
The synthesis of enantiomerically pure analogs of this compound is of significant interest, as stereochemistry often plays a critical role in the interaction of molecules with chiral environments. The key strategy for obtaining chiral this compound is the asymmetric reduction of its corresponding ketone precursor, 4'-ethylacetophenone (B57664). chemicalbook.comsigmaaldrich.comnist.govnih.gov
Asymmetric Catalytic Reduction: This approach involves the hydrogenation of 4'-ethylacetophenone using a chiral catalyst. Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands are commonly employed to deliver hydrogen to one face of the prochiral ketone preferentially, yielding one enantiomer of the alcohol in excess.
Enzymatic Resolution and Reduction: Biocatalysis offers a highly selective method for producing chiral alcohols. Enzymes, particularly alcohol dehydrogenases, can selectively reduce 4'-ethylacetophenone to a single enantiomer of this compound. nih.gov Alternatively, a racemic mixture of this compound can be subjected to enzymatic resolution, where an enzyme (e.g., a lipase) selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as the alcohol).
The table below outlines the primary methods for stereoselective synthesis.
Table 2: Methods for Stereoselective Synthesis of Chiral this compound
| Method | Precursor | Key Reagent/System | Principle |
|---|---|---|---|
| Asymmetric Reduction | 4'-Ethylacetophenone | Chiral Metal Catalyst (e.g., Ru-BINAP) + H₂ | Enantioselective hydrogenation of a prochiral ketone. |
| Enzymatic Reduction | 4'-Ethylacetophenone | Alcohol Dehydrogenase + Cofactor (e.g., NADH) | Enzyme-catalyzed stereospecific reduction. |
Structure-Activity Relationship (SAR) Studies on this compound Analogs
Structure-activity relationship (SAR) studies investigate how the structural features of a molecule influence its chemical or physical interactions. For 2-phenylethanol (B73330) and its analogs, these studies have provided insights into membrane binding and receptor affinity.
Research has demonstrated a direct correlation between the physicochemical properties of 2-phenylethanol derivatives and their affinity for biological membranes. nih.gov A study on various analogs, including phenylacetic acid and methyl phenylacetate, found that their ability to partition into a membrane positively correlated with their hydrophobicity, as measured by the partition coefficient (logP). nih.gov This suggests that the ethyl group at the para-position of this compound, by increasing its lipophilicity compared to the parent 2-phenylethanol, would enhance its membrane binding affinity. nih.gov
Another aspect of chemical reactivity is the ability of related structures to interact with reactive species. For example, studies on the formation of 2-phenylethylamine (a related amine) have shown that the structure of phenolic compounds influences their ability to trap reactive carbonyls, a key aspect of their chemical reactivity in certain environments. nih.gov
Furthermore, in the context of receptor binding, SAR studies on phenethylamine (B48288) derivatives have shown that substitutions on the phenyl ring significantly impact binding affinity for specific receptors like the 5-HT₂A receptor. biomolther.org Notably, the presence of an alkyl group at the para position of the phenyl ring was found to have a positive effect on binding affinity. biomolther.org This finding is directly relevant to this compound, which possesses this structural feature.
Exploration of Novel Synthetic Routes for Related Compounds
The synthesis of 2-phenylethanol and its derivatives is a topic of significant industrial and academic research, leading to the development of various synthetic routes. cip.com.cnresearchgate.net These methods can be adapted for the synthesis of this compound by using appropriately substituted starting materials (e.g., 4-ethylbenzene instead of benzene).
Classical Chemical Synthesis:
Grignard Reaction: A well-established method involves the reaction of a phenylmagnesium halide (e.g., 4-ethylphenylmagnesium bromide) with ethylene (B1197577) oxide. google.comgoogle.comresearchgate.net The Grignard reagent attacks the epoxide ring, and subsequent acidic workup yields the desired 2-phenylethanol derivative. pearson.comvaia.com
Friedel-Crafts Alkylation: This route uses benzene (B151609) or a substituted benzene (like ethylbenzene) and ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.comgoogle.comresearchgate.net
Hydrogenation of Styrene (B11656) Oxide: The catalytic hydrogenation of a substituted styrene oxide (e.g., 4-ethylstyrene (B166490) oxide) is another viable pathway. researchgate.netgoogle.comgoogle.comresearchgate.net This reduction can be performed using various catalysts, including supported platinum group metals.
Biocatalytic and Fermentation Routes: Reflecting a shift towards more sustainable "green" chemistry, significant research has focused on producing 2-phenylethanol via fermentation. nih.govmdpi.com These methods often utilize microorganisms like the yeast Saccharomyces cerevisiae, which can convert L-phenylalanine into 2-phenylethanol through the Ehrlich pathway. cip.com.cnmdpi.com This biotransformation proceeds via phenylpyruvate and phenylacetaldehyde (B1677652) intermediates. mdpi.comtandfonline.com These biotechnological approaches are attractive as they operate under mild conditions and can produce compounds considered "natural." cip.com.cnresearchgate.net
The table below compares different synthetic routes to phenylethanol derivatives.
Table 3: Comparison of Synthetic Routes to 2-Phenylethanol Analogs
| Synthetic Route | Starting Material(s) | Key Features |
|---|---|---|
| Grignard Reaction | Substituted Phenyl Halide + Ethylene Oxide | Versatile, well-established laboratory method. researchgate.net |
| Friedel-Crafts Alkylation | Substituted Benzene + Ethylene Oxide | Industrial process; uses harsh Lewis acid catalyst. google.com |
| Styrene Oxide Hydrogenation | Substituted Styrene Oxide + H₂ | Catalytic reduction; can be high-yielding. google.com |
Industrial Chemical Synthesis and Process Optimization
Scalability of 2-(4-ethylphenyl)ethanol Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and considerations. The primary synthesis routes are the Friedel-Crafts alkylation of ethylbenzene (B125841) and the catalytic hydrogenation of 4-ethylstyrene (B166490) oxide.
Friedel-Crafts Alkylation Route: This classic method would involve the reaction of ethylbenzene with ethylene (B1197577) oxide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Challenges: A major drawback of the traditional Friedel-Crafts reaction is the use of stoichiometric or even super-stoichiometric amounts of the catalyst, which generates large quantities of acidic waste, posing significant environmental and cost challenges for disposal and treatment. nih.gov The reaction is also often non-selective and can lead to by-products, complicating the purification process.
Hydrogenation of 4-Ethylstyrene Oxide: This is a more common and often preferred industrial route, analogous to the large-scale synthesis of 2-phenylethanol (B73330) from styrene (B11656) oxide. mdpi.comgoogle.com The process involves the catalytic hydrogenation of 4-ethylstyrene oxide.
Scalability Factors:
Heat Management: The hydrogenation of epoxides is a highly exothermic reaction (approximately 45 kilocalories per mole for styrene oxide), requiring robust thermal management systems in large reactors to prevent runaway reactions and ensure consistent product quality. google.com
Reactant Concentration: To minimize the formation of undesired by-products, the concentration of the starting material, 4-ethylstyrene oxide, must be carefully controlled and kept low throughout the reaction. google.com This is typically achieved by the slow, continuous feeding of the epoxide into the reactor containing the catalyst and solvent.
Pressure and Catalyst: The reaction is carried out under hydrogen pressure using heterogeneous catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts. researchgate.netresearchgate.net Scaling up requires large-volume, pressure-rated reactors and efficient agitation to ensure proper mixing of the solid catalyst, liquid reactants, and hydrogen gas. spinchem.com
A comparison of key scalability parameters for these potential routes is outlined below.
| Parameter | Friedel-Crafts Alkylation | Hydrogenation of 4-Ethylstyrene Oxide |
| Primary Feedstocks | Ethylbenzene, Ethylene Oxide | 4-Ethylstyrene Oxide, Hydrogen |
| Catalyst | AlCl₃, FeCl₃ (stoichiometric) | Pd/C, Pt/support, Raney Ni (catalytic) researchgate.netresearchgate.net |
| Key Challenge | High volume of corrosive, acidic waste. nih.gov | Management of high exothermicity. google.com |
| By-product Profile | Isomers, poly-alkylated products. | Phenylacetaldehyde (B1677652) derivatives, over-hydrogenated products. researchgate.net |
| Reactor Type | Glass-lined or corrosion-resistant batch reactor. | High-pressure stirred tank reactor (slurry) or packed bed reactor. spinchem.com |
Process Intensification and Continuous Flow Chemistry for Synthesis
Process intensification, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of this compound. This approach enhances safety, improves efficiency, and can lead to higher quality products by providing superior control over reaction parameters. ncsu.edu
For the hydrogenation of 4-ethylstyrene oxide, a continuous flow setup would typically involve a packed-bed reactor. In this system, the heterogeneous catalyst is packed into a column, and the liquid feed (a solution of 4-ethylstyrene oxide in a solvent like isopropanol) and hydrogen gas are passed through it at a controlled rate, temperature, and pressure. google.comspinchem.com
Advantages of Continuous Flow for this Synthesis:
Enhanced Safety: The small reactor volume at any given time drastically reduces the risk associated with the highly exothermic nature of the hydrogenation and the handling of hydrogen gas under pressure. spinchem.com
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat removal, preventing the formation of hot spots that can lead to side reactions and catalyst degradation. spinchem.com
Improved Yield and Selectivity: Precise control over residence time, temperature, and pressure allows for the fine-tuning of the reaction to maximize the yield of this compound and minimize the formation of impurities.
Simplified Catalyst Handling: The catalyst remains stationary in the reactor, eliminating the need for filtration to separate it from the product stream, which is required in batch processes. spinchem.com This simplifies downstream processing and facilitates catalyst reuse.
| Feature | Batch Processing | Continuous Flow Processing |
| Reactor Volume | Large (e.g., >1000 L) | Small (e.g., <100 L) |
| Heat Transfer | Limited by surface area, potential for hot spots. | Excellent, high surface-area-to-volume ratio. |
| Safety | Higher risk due to large quantities of reactants and energy. | Inherently safer due to small hold-up volume. spinchem.com |
| Control | Less precise control over reaction parameters. | Precise control over residence time, temperature, pressure. |
| Catalyst Separation | Requires filtration step. spinchem.com | Catalyst is fixed in the reactor; no filtration needed. spinchem.com |
| Productivity | Includes downtime for charging, heating, cooling, discharging. | Continuous operation, higher throughput for a given reactor size. |
Economic and Environmental Sustainability Assessments of Industrial Processes
The economic viability and environmental impact of producing this compound are critically dependent on the chosen synthesis route. Life cycle assessments (LCA) and techno-economic analyses of analogous processes, such as 2-phenylethanol production, provide valuable insights. researchgate.netnih.gov
Economic Assessment: The primary cost drivers are raw materials, energy, and the catalyst.
Raw Materials: The cost of feedstocks like ethylbenzene, ethylene oxide, or 4-ethylstyrene oxide is a major component of the final product cost.
Energy: The hydrogenation route requires energy for hydrogen compression and potentially for heating the reaction, although the exothermicity can be utilized at scale. Distillation for product purification is also a significant energy consumer.
Catalyst: Precious metal catalysts (e.g., palladium, platinum) represent a significant capital investment. Therefore, their lifespan and the efficiency of their recycling are crucial for economic feasibility. rsc.org
A techno-economic assessment for the biotechnological production of 2-phenylethanol from whey showed a unit production cost of US$186 per kg, highlighting the high costs associated with bioprocessing and purification for such products. researchgate.net While chemical synthesis is generally cheaper for bulk production, costs are still highly sensitive to feedstock pricing and process efficiency. mdpi.com
Environmental Sustainability Assessment:
Friedel-Crafts Route: This route is environmentally unfavorable due to the large quantities of aluminum chloride catalyst used, which cannot be easily recycled and results in voluminous acidic waste streams requiring neutralization and disposal. nih.gov
Biotechnological Route: While not the focus here, fermentative production of similar aromatic alcohols like 2-phenylethanol is being explored as a "natural" and sustainable alternative. Life cycle analysis has shown that such bioprocesses can have significantly lower greenhouse gas emissions compared to chemical synthesis from fossil-fuel-based starting materials. researchgate.netfrontiersin.org
| Synthesis Route | Key Economic Factors | Key Environmental Considerations |
| Friedel-Crafts Alkylation | Cost of AlCl₃, waste disposal costs. | High E-Factor (waste/product ratio), formation of toxic waste. nih.gov |
| Hydrogenation | Cost of precious metal catalyst, hydrogen, and energy for compression/heating. rsc.org | Energy consumption, solvent losses, impact of feedstock synthesis. |
| Biotechnological (Analog) | Cost of feedstock (e.g., sugars, L-phenylalanine), complex downstream processing. mdpi.comresearchgate.net | Lower GHG emissions, use of renewable resources, but can generate large volumes of aqueous waste. researchgate.netjournaljaeri.com |
Catalyst Recycling and Regeneration in Large-Scale Production
The effective recycling and regeneration of the catalyst are paramount for the economic and sustainable large-scale production of this compound, particularly for the hydrogenation route which employs costly precious metals like palladium (Pd) or platinum (Pt). umicore.com
Heterogeneous Catalyst Recycling: In large-scale batch production, heterogeneous catalysts like Pd/C are typically recovered from the reaction mixture by filtration after the reaction is complete. The recovered catalyst can then be washed and reused in subsequent batches. In continuous packed-bed reactors, the catalyst remains in the reactor, and recycling is inherent to the process design, allowing for extended use over many cycles. spinchem.com
Catalyst Deactivation and Regeneration: Over time, catalysts lose activity due to several factors, including:
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst.
Fouling: Deposition of by-products or polymeric materials on the catalyst surface can block active sites and pores. mdpi.com
Sintering: At high temperatures, the small metal particles can agglomerate, reducing the active surface area.
When activity drops below an acceptable level, the catalyst must be regenerated or replaced. Industrial regeneration services are available and employ various techniques to restore catalyst activity. umicore.com
| Regeneration Method | Description | Target Deactivation Cause | Reference |
| Solvent Washing | Washing the catalyst with a specific solvent (e.g., chloroform (B151607), acetic acid) to dissolve and remove adsorbed organic species. | Fouling by organic by-products or polymers. | mdpi.com |
| Alkaline/Acid Washing | Treating the catalyst with a dilute alkaline (e.g., NaOH) or acid solution to remove specific types of deposits. | Chemical fouling, removal of acidic/basic residues. | google.comgoogle.com |
| Thermal Treatment (Oxidation) | Controlled heating of the catalyst in an air or oxygen-containing atmosphere to burn off carbonaceous deposits. | Coking, heavy organic fouling. | google.com |
| Steam Regeneration | Using saturated steam to strip volatile impurities and regenerate the surface. | Removal of volatile organic compounds. | google.com |
For instance, a deactivated Pd(OH)₂/C catalyst used in a hydrogenation reaction was successfully regenerated by treatment with a mixture of chloroform and glacial acetic acid, which restored its textural properties and allowed it to be recycled multiple times while maintaining a high product yield. mdpi.com Such methods are crucial for maximizing the lifetime of the expensive catalyst charge in an industrial setting.
Occurrence and Role in Natural Systems / Chemical Ecology
Identification of 2-(4-ethylphenyl)ethanol in Natural Products and Extracts
Despite numerous studies on the volatile and non-volatile components of various natural products, there is currently no scientific literature available that reports the identification of this compound in any plant, fungal, or microbial extracts. While a wide array of phenylethanoid derivatives has been isolated from natural sources, the specific ethyl-substituted congener, this compound, has not been documented as a natural product. Further comprehensive analytical studies of diverse natural matrices may be required to ascertain its potential presence, even in trace amounts.
Role of this compound as a Chemical Signal in Ecological Interactions
The investigation into the role of this compound as a semiochemical—a chemical substance that carries a message in an interaction between organisms—has yielded no concrete evidence. There are no published research findings that identify this compound as an attractant, repellent, pheromone, or any other type of chemical signal in the complex communication systems of insects, plants, or other organisms. While structurally related compounds, such as 2-phenylethanol (B73330), are known to function as semiochemicals in various ecological contexts, a similar role for this compound has not been established.
Biosynthesis of this compound in Organisms
Consistent with the lack of its identification in natural systems, the biosynthetic pathway for this compound in any organism has not been elucidated. The metabolic routes leading to the production of many plant and microbial secondary metabolites are well-documented; however, the specific enzymatic reactions and genetic underpinnings that would be required to synthesize this compound remain unknown. It is plausible that if the compound were to be found in nature, its biosynthesis might share some steps with the well-established shikimate pathway, which is responsible for the formation of aromatic amino acids and their derivatives. However, without direct evidence, this remains speculative.
Co-occurrence with Related Compounds in Natural Matrices
Due to the absence of reports identifying this compound in any natural matrix, there is no information available regarding its co-occurrence with other related compounds. In chemical analyses of natural products, the profiles of co-occurring compounds often provide clues about shared biosynthetic origins or ecological functions. The lack of such data for this compound further underscores its current obscurity in the field of chemical ecology and natural product chemistry.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Synthesis Design
Table 1: Potential AI and Machine Learning Applications in the Synthesis of 2-(4-ethylphenyl)ethanol
| Application Area | Potential Impact | Key Technologies |
|---|---|---|
| Retrosynthesis Planning | Identification of novel and more efficient synthetic routes. | Rule-based systems, neural networks. mdpi.comacs.org |
| Reaction Condition Optimization | Maximization of yield and minimization of byproducts. | Bayesian optimization, deep learning. nih.gov |
| Catalyst Selection | Discovery of more active and selective catalysts. | Predictive modeling, data mining. chemicalbull.com |
| Predictive Modeling | Forecasting reaction outcomes and potential challenges. | Machine learning models, graph neural networks. acs.org |
| Automated Synthesis | High-throughput screening of reaction conditions. | Robotics, real-time feedback systems. mdpi.com |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Advanced spectroscopic techniques such as Raman and near-infrared (NIR) spectroscopy are powerful tools for in situ analysis, allowing for non-invasive monitoring of reaction progress. acs.orgresearchgate.netresearchgate.net These methods provide valuable insights into the formation of intermediates and products, as well as the consumption of reactants. mt.com
For the synthesis of this compound, which can be prepared via a Grignard reaction, in situ monitoring is particularly beneficial due to the air and moisture sensitivity of the reagents. acs.orgmt.com Raman spectroscopy has been successfully used to monitor the transmetalation step in Grignard reactions in real-time, providing a clear understanding of the reaction mechanism and endpoint. acs.orgacs.org Similarly, benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a viable technique for online reaction monitoring of biocatalytic syntheses of aromatic alcohols, offering detailed structural information without the need for deuterated solvents. nih.govresearchgate.net The integration of these advanced spectroscopic probes into the synthesis of this compound will enable tighter process control, leading to improved yields and purity.
Table 2: Comparison of Advanced Spectroscopic Probes for Reaction Monitoring
| Spectroscopic Technique | Advantages | Disadvantages | Relevance to this compound Synthesis |
|---|---|---|---|
| Raman Spectroscopy | Non-invasive, can be used with solids, liquids, and gases, provides detailed structural information. researchgate.net | Can be affected by fluorescence. | Ideal for monitoring Grignard reactions and other organometallic processes. acs.org |
| Near-Infrared (NIR) Spectroscopy | Fast, non-destructive, suitable for online monitoring. researchgate.net | Provides less specific structural information compared to Raman or NMR. | Useful for monitoring bulk changes in composition during the reaction. |
| Benchtop NMR Spectroscopy | Provides detailed structural and quantitative information. nih.gov | Lower sensitivity compared to other techniques, requires flow-through setup for online monitoring. | Excellent for tracking the formation of specific isomers and byproducts in biocatalytic routes. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on functional groups, widely available. mdpi.com | Water can interfere with measurements. | Can be used to monitor the conversion of functional groups during the synthesis. mt.com |
Development of Biocatalytic Cascades for Multi-Step Transformations
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems for the production of aromatic alcohols like this compound is gaining significant attention. nih.govnih.gov Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, can significantly improve the efficiency of multi-step transformations by minimizing intermediate purification steps and reducing waste. nih.govacs.org
The production of 2-phenylethanol (B73330) and its derivatives from L-phenylalanine via the Ehrlich pathway is a well-established biocatalytic process. mdpi.com Recent research has focused on developing enzymatic cascades to efficiently convert aromatic amino acids into their corresponding alcohols and acids. nih.gov For example, a one-pot biotransformation using recombinant Escherichia coli has been developed for the high-yield synthesis of 2-phenylethanol. nih.gov Similar strategies could be engineered for the production of this compound, potentially starting from a substituted phenylalanine precursor. The development of such biocatalytic cascades would not only provide a more sustainable route to this compound but also allow for the synthesis of specific stereoisomers, which is often challenging with conventional chemistry. dntb.gov.ua
Table 3: Potential Biocatalytic Cascade for this compound Synthesis
| Step | Transformation | Enzyme Class | Potential Benefits |
|---|---|---|---|
| 1 | L-4-ethylphenylalanine to 4-ethylphenylpyruvic acid | Transaminase or Amino Acid Dehydrogenase | Avoids the use of harsh chemical reagents. |
| 2 | 4-ethylphenylpyruvic acid to 4-ethylphenylacetaldehyde | Phenylpyruvate Decarboxylase | High selectivity and mild reaction conditions. |
| 3 | 4-ethylphenylacetaldehyde to this compound | Alcohol Dehydrogenase | Enantioselective synthesis of the desired alcohol. |
Exploration of this compound in Materials Science Applications (e.g., as a monomer or building block)
Beyond its use as a fragrance ingredient, this compound holds potential as a valuable building block in materials science. Its aromatic ring and reactive hydroxyl group make it a suitable candidate for the synthesis of novel polymers and other advanced materials. For instance, it could be used as a chain terminator in the production of polycarbonates, potentially improving properties such as flowability. google.com
The incorporation of this compound into polymer backbones could impart specific characteristics, such as altered thermal properties, increased hydrophobicity, or modified optical properties. Its structural similarity to other aromatic alcohols that have been investigated as monomers suggests its potential in creating new polyesters, polyethers, or polyurethanes. The ethyl group on the phenyl ring could influence the packing of polymer chains, leading to materials with unique mechanical or barrier properties. Further research in this area could unlock new applications for this compound in coatings, adhesives, and specialty plastics.
Table 4: Potential Materials Science Applications of this compound
| Application | Role of this compound | Potential Material Properties |
|---|---|---|
| Polycarbonates | Chain terminator | Improved melt flow, altered refractive index. google.com |
| Polyesters | Monomer (after conversion to a diacid or diol) | Enhanced thermal stability, modified mechanical properties. |
| Polyurethanes | Polyol component | Increased aromatic content, potentially improved chemical resistance. |
| Specialty Coatings | Reactive diluent or additive | Improved adhesion, modified surface properties. |
Cross-Disciplinary Research Synergies involving this compound
The multifaceted nature of this compound provides fertile ground for cross-disciplinary research. Collaborations between chemists, biologists, materials scientists, and engineers can unlock a deeper understanding of this compound and pave the way for innovative applications. For example, the study of its interactions with biological systems, such as olfactory receptors, can benefit from a combination of synthetic chemistry, molecular biology, and computational modeling.
Synergies between biocatalysis and process engineering are essential for scaling up the sustainable production of this compound. nih.gov This involves not only the design of efficient enzymatic cascades but also the development of advanced bioreactor systems and downstream processing techniques. mdpi.com Furthermore, collaborations between materials scientists and organic chemists can lead to the rational design of new polymers and functional materials derived from this versatile building block. google.com Such interdisciplinary efforts are crucial for translating fundamental research into practical applications with real-world impact. princeton.edu
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-ethylphenyl)ethanol, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via catalytic reduction of 2-(4-ethylphenyl)acetaldehyde using hydrogen gas and palladium-based catalysts . Optimization involves adjusting temperature (typically 25–60°C), solvent polarity (e.g., ethanol or tetrahydrofuran), and catalyst loading (0.5–5% w/w) to improve yield and purity. Biocatalytic routes, such as enzymatic reduction using Daucus carota cells, may also be explored for enantioselective synthesis .
Q. How can researchers characterize this compound using spectroscopic methods?
- Answer :
- NMR : <sup>1</sup>H NMR should show resonances for the ethyl group (δ ~1.2–1.4 ppm, triplet) and aromatic protons (δ ~6.8–7.3 ppm). The hydroxyl proton (δ ~1.5–2.0 ppm) may appear broad due to hydrogen bonding .
- Mass Spectrometry : The molecular ion peak (C10H14O) should appear at m/z ≈ 150.1. Fragmentation patterns include loss of H2O (m/z ≈ 132.1) and cleavage of the ethyl group .
- IR : A broad O–H stretch (~3200–3600 cm<sup>−1</sup>) and aromatic C–C stretches (~1450–1600 cm<sup>−1</sup>) are diagnostic .
Q. What solubility and stability considerations are critical for handling this compound in experiments?
- Answer : The compound is sparingly soluble in water but miscible with polar aprotic solvents (e.g., DMSO) and alcohols. Stability is pH-dependent: it degrades under strongly acidic/basic conditions via ether cleavage or oxidation. Storage at 4°C under inert gas (N2/Ar) is recommended .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what factors influence enantiomeric excess (ee)?
- Answer : Asymmetric reduction of 2-(4-ethylphenyl)acetaldehyde using chiral catalysts (e.g., BINAP-Ru complexes) or engineered dehydrogenases (e.g., Lactobacillus brevis ADH) can yield >90% ee. Key factors include:
- Substrate/catalyst ratio : Lower ratios reduce side reactions.
- Cofactor regeneration : NADPH/NADH recycling systems improve efficiency.
- Solvent : Hydrophobic solvents (e.g., hexane) enhance enantioselectivity .
Q. What analytical methods are suitable for resolving contradictions in reported bioactivity data for this compound derivatives?
- Answer : Contradictions may arise from impurities or stereochemical variability. Strategies include:
- HPLC-PDA-MS : To verify purity and quantify isomeric byproducts.
- Crystallography : SHELXL software can resolve stereochemistry in single-crystal structures .
- Dose-response assays : Use standardized cell lines (e.g., HEK293) to validate antimicrobial or antioxidant activity .
Q. How can computational modeling guide the design of this compound analogs with enhanced pharmacological properties?
- Answer :
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox activity.
- Molecular docking : Screen analogs against target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina.
- QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity .
Q. What environmental factors influence the stability of this compound in aqueous systems, and how can degradation pathways be monitored?
- Answer : Photolysis (UV light) and hydrolysis (pH > 10) accelerate degradation. Monitoring methods:
- LC-MS/MS : Quantify degradation products like 4-ethylphenol and acetaldehyde.
- ECOSAR : Predict ecotoxicity of byproducts using EPA models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
